Etilefrine pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etilefrine pivalate is a chemical compound that belongs to the category of sympathomimetic agents. It is a prodrug of etilefrine, which is a selective alpha-1 adrenergic receptor agonist. Etilefrine pivalate is used in scientific research to study the mechanism of action of alpha-1 adrenergic receptors.
Wissenschaftliche Forschungsanwendungen
Prodrug Properties and Pharmacodynamics
Etilefrine pivalate, a prodrug of etilefrine, functions as an adrenergic agonist with vasoconstrictive activity. Upon hydrolysis to etilefrine, it activates alpha-1-adrenergic receptors in the arteriolar and venous vasculature, causing smooth muscle contraction. This leads to reduced venous pooling and increased blood pressure. Etilefrine pivalate may also stimulate beta-1 adrenergic receptors, resulting in positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).
Orthostatic Syndrome Management
In patients with orthostatic syndrome, etilefrine pivalate demonstrates significant pharmacodynamics. A study on 8 subjects revealed minor effects on blood pressure in the supine position but a notable increase in systolic blood pressure in those with true orthostatic syndrome. It also showed positive inotropic effects and the ability to stabilize blood pressure during tilt tests (Hengstmann, Brecht, & Ewers, 1986).
Cardiovascular Effects in Animals
Comparative studies in cats and dogs showed that etilefrine pivalate and etilefrine have qualitatively similar effects on circulation. However, etilefrine pivalate was found to be more effective after oral or intraduodenal application, suggesting lesser inactivation during the first pass compared to etilefrine (Eisenburger, Seibel, & Hampel, 1985).
Long-term Blood Pressure Management
Long-term treatment with etilefrine pivalate in patients with orthostatic dysregulation significantly improved both systolic blood pressure and blood pressure amplitude. This effect was observed over 2-6 months of therapy, indicating potential functional changes in the cardiovascular system rather than structural alterations (Jansen, Seibel, & Bühling, 1985).
Migraine Therapy in Hypotensive Patients
Etilefrine pivalate was evaluated as a migraine therapy in hypotensive patients. In a double-blind trial, its use significantly reduced the number of migraine attacks, attack duration, intensity, and the need for additional analgesic drugs. This points to etilefrine pivalate's effectiveness as a therapeutic option for migraine in hypotensive patients (Cruz, Bühling, & Seibel, 1985).
Synthesis and Esterase-Catalyzed Hydrolysis
The synthesis of 3'-(O-acyl) derivatives of etilefrine, including etilefrine pivalate, showed correlations between structure and solubility, lipophilicity, and esterase-catalyzed hydrolysis. The 3'-(O-pivaloyl) derivative, in particular, exhibited favorable solubility, improved lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (Wagner, Grill, & Henschler, 1980).
Eigenschaften
CAS-Nummer |
85750-39-6 |
---|---|
Produktname |
Etilefrine pivalate |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI-Schlüssel |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Synonyme |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.